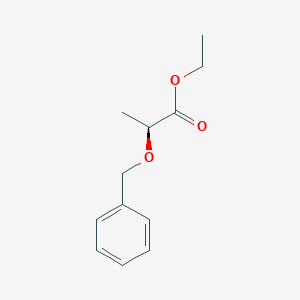

Ethyl (S)-2-(benzyloxy)propionate

Overview

Description

3-Deoxyguanosine is a purine nucleoside analog that belongs to the class of organic compounds known as purine 3-deoxyribonucleosides. These compounds consist of a purine base attached to a ribose sugar, which lacks a hydroxyl group at position 3. This compound is a solid and is known for its role in various biochemical processes .

Preparation Methods

Direct Benzylation of (S)-Ethyl Lactate

The most straightforward route to Ethyl (S)-2-(benzyloxy)propionate involves benzylation of (S)-ethyl lactate, leveraging Williamson ether synthesis principles. (S)-Ethyl lactate’s secondary alcohol undergoes nucleophilic substitution with benzyl halides under basic conditions, forming the target ester while preserving chirality .

Reaction Mechanism and Conditions

Deprotonation of (S)-ethyl lactate’s hydroxyl group generates an alkoxide intermediate, which reacts with benzyl bromide or chloride via an SN2 mechanism. Sodium hydride (NaH) in tetrahydrofuran (THF) at 0–25°C is commonly employed, achieving yields exceeding 85% with enantiomeric excess (ee) >99% . Alternative bases like potassium carbonate (K₂CO₃) in acetone or dimethylformamide (DMF) under reflux offer milder conditions but require longer reaction times (12–24 hours) .

Key Variables:

-

Base: NaH (1.5–2.0 equiv) ensures rapid alkoxide formation but demands anhydrous conditions.

-

Solvent: THF or DMF balances reactivity and solubility.

-

Temperature: 0–25°C minimizes racemization risks.

Comparative Analysis of Benzylation Methods

The table below synthesizes data from patent CN103992197A and Thieme Connect , highlighting optimal conditions:

| Base | Solvent | Temperature | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| NaH | THF | 0–25°C | 2–4 | 85–92 | >99 |

| K₂CO₃ | Acetone | Reflux | 12–24 | 70–78 | 98–99 |

| Ag₂O | Toluene | 25°C | 6 | 88 | >99 |

Silver oxide (Ag₂O), though effective, incurs high costs and is less practical for industrial scale . NaH-based systems strike a balance between efficiency and economy, while K₂CO₃ offers a low-cost alternative with moderate yield trade-offs.

Alternative Synthetic Pathways

Amidation-Followed-by-Benzylation Strategies

Early methods involved converting (S)-ethyl lactate to its amide derivative before benzylation, but these routes faced scalability challenges. For instance, (S)-N,N-tetramethylene-2-hydroxy lactic acid amide required high-pressure benzylation (5–10 atm), yielding 72% product after 48 hours . Such methods are largely obsolete due to inferior efficiency and safety concerns.

Reductive Alkylation and Resolution

Racemic ethyl lactate can undergo benzylation followed by chiral resolution using α-phenylethylamine. However, this two-step process complicates synthesis, with overall yields dropping to 50–60% after recrystallization . Starting from enantiopure (S)-ethyl lactate bypasses resolution, streamlining production.

Industrial-Scale Optimization

Solvent and Catalyst Recycling

Patent CN103992197A emphasizes solvent recovery, particularly toluene and ethyl acetate, reducing waste and costs . Lithium diisopropylamide (LDA), though pivotal in downstream aldehyde synthesis, is avoided in ester preparation due to its expense and handling difficulties.

Environmental and Economic Considerations

NaH/THF systems generate sodium bromide byproducts, necessitating aqueous workup. Recent advances in flow chemistry enable continuous benzylation, enhancing throughput and minimizing solvent use .

Chirality Retention and Analytical Validation

Racemization during benzylation is negligible (<1%) when reactions are conducted below 30°C . High-performance liquid chromatography (HPLC) with chiral columns confirms ee >99%, while nuclear magnetic resonance (NMR) validates structural integrity.

Chemical Reactions Analysis

Types of Reactions: 3-Deoxyguanosine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-deoxyguanosine can lead to the formation of 8-oxo-3-deoxyguanosine .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl (S)-2-(benzyloxy)propionate is primarily utilized in the synthesis of optically active compounds, particularly as an intermediate in the production of Levofloxacin , a widely used antibiotic. The compound serves as a precursor for the enzymatic or microbial stereoselective hydrolysis of racemic lactic acid esters, leading to the formation of 2-hydroxypropoxyaniline derivatives, which are crucial for synthesizing various pharmaceutical agents.

Table 1: Synthesis Pathway for Levofloxacin

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Hydrolysis | This compound + Enzyme | 2-Hydroxypropoxyaniline |

| 2 | Coupling | 2-Hydroxypropoxyaniline + Fluoroquinolone derivative | Levofloxacin |

Case Study : Ohmoto et al. (2001) demonstrated that using this compound as an intermediate allows for a more efficient synthesis of Levofloxacin, enhancing yield and reducing by-products compared to traditional methods .

Chiral Synthesis

The compound is also significant in asymmetric synthesis due to its chiral nature. It can be employed to produce various chiral compounds that are essential in pharmaceuticals and agrochemicals.

Table 2: Chiral Compounds Derived from this compound

| Compound Name | Application Area |

|---|---|

| (S)-2-Hydroxypropanoic Acid | Pharmaceuticals |

| (R)-Benzyloxyacetic Acid | Agrochemicals |

Research Insight : A study highlighted the effectiveness of this compound in synthesizing chiral alcohols through reduction reactions, showcasing its versatility in producing compounds with specific stereochemistry .

Biochemical Research

In biochemical research, this compound plays a role as a substrate for various enzymatic reactions. Its ability to undergo stereoselective transformations makes it valuable for studying enzyme mechanisms and developing biocatalysts.

Table 3: Enzymatic Reactions Involving this compound

| Enzyme Type | Reaction Type | Outcome |

|---|---|---|

| Lipase | Hydrolysis | Chiral alcohols |

| Esterase | Hydrolysis | Optically active acids |

Case Study : Research has shown that lipases can effectively hydrolyze this compound, yielding high enantiomeric excess of the corresponding alcohols, which are important in drug development .

Mechanism of Action

The mechanism of action of 3-deoxyguanosine involves its interaction with specific molecular targets, such as purine nucleoside phosphorylase. This interaction can inhibit the replication of viral DNA by incorporating into the viral DNA and causing chain termination. This mechanism is similar to that of other nucleoside analogs used in antiviral therapies .

Comparison with Similar Compounds

Deoxyguanosine: Similar to 3-deoxyguanosine but with a hydroxyl group at the 3’ position.

Guanosine: Contains a hydroxyl group at both the 2’ and 3’ positions of the ribose sugar.

8-Oxo-2’-deoxyguanosine: An oxidized form of deoxyguanosine.

Uniqueness: 3-Deoxyguanosine is unique due to the absence of the hydroxyl group at the 3’ position, which significantly alters its chemical properties and biological activity compared to other nucleosides. This structural difference makes it a valuable tool in biochemical research and pharmaceutical development .

Biological Activity

Ethyl (S)-2-(benzyloxy)propionate is an organic compound characterized by its unique chirality and functional groups. With the molecular formula C₁₂H₁₆O₃, it features a propionate group substituted with a benzyloxy moiety. This compound has garnered attention in medicinal chemistry due to its role as a precursor in the synthesis of biologically active compounds, particularly those involved in antibiotic development.

- Molecular Formula : C₁₂H₁₆O₃

- Molecular Weight : 212.25 g/mol

- Chirality : (S) configuration, which is crucial for its biological interactions.

Biological Significance

This compound does not exhibit direct biological activity but serves as an important intermediate in the synthesis of optically active compounds, such as 2-hydroxypropoxyaniline derivatives. These derivatives have been linked to various biological activities, including antibiotic properties. For example, one notable application is its involvement in the synthesis of Levofloxacin, a widely used antibiotic.

The compound's mechanism of action is primarily indirect, functioning through its conversion into biologically active derivatives. The stereochemistry of this compound influences its reactivity and interaction with biological targets, making it relevant for drug development.

Synthesis and Reactivity

Several methods exist for synthesizing this compound, which can vary in efficiency based on the conditions used. Its ability to participate in stereospecific reactions enhances its value in asymmetric synthesis.

Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl (R)-2-(benzyloxy)propionate | C₁₂H₁₆O₃ | Enantiomeric form with different biological activity |

| Ethyl 2-hydroxypropanoate | C₇H₁₄O₃ | Lacks benzyloxy group; simpler structure |

| Benzyl 2-propanoate | C₉H₁₀O₂ | Different alkoxy group; no chirality |

| Propanoic acid 2-(phenylmethoxy)-ethyl ester | C₁₂H₁₈O₄ | More complex structure; contains additional functional groups |

Case Studies and Research Findings

Research has demonstrated that compounds derived from this compound exhibit various biological activities:

- Antibiotic Development : As mentioned, derivatives synthesized from this compound are precursors for antibiotics such as Levofloxacin, highlighting its significance in pharmaceutical applications.

- Cholinesterase Inhibition : Some studies have indicated that benzyloxy-substituted compounds may enhance cholinesterase inhibition, which is relevant for neuroprotective applications against diseases like Alzheimer’s .

- Neuroprotective Effects : Research has shown that certain derivatives exhibit neuroprotective properties without inherent cytotoxicity at therapeutic concentrations .

- Synthesis of Coumarin Derivatives : this compound has been utilized in synthesizing coumarin derivatives that demonstrate potential as multi-target drugs for Alzheimer's disease .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl (S)-2-(benzyloxy)propionate in laboratory settings?

Basic

this compound can be synthesized via esterification or condensation reactions. A common approach involves the stereoselective introduction of the benzyloxy group to a propionate precursor. For example, (Δ)-(S)-Ethyl 2-(benzyloxy)propanoate is synthesized through condensation reactions using reagents like pyrrolidinocyclohexene under reflux conditions in benzene . Another method involves hydrolyzing intermediates with HBr in dioxane/water mixtures to achieve the desired stereochemistry . Key steps include:

- Chiral resolution : Use of chiral auxiliaries or catalysts to ensure (S)-configuration.

- Protection/deprotection : Temporary protection of functional groups (e.g., hydroxyl) to avoid side reactions.

Table 1: Synthesis Methods

| Method | Conditions | Key Reagents/Steps | Reference |

|---|---|---|---|

| Condensation | Reflux in benzene | Pyrrolidinocyclohexene | |

| Hydrolysis of intermediates | HBr in dioxane/water | Stereochemical retention |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Basic

- NMR Spectroscopy :

- IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and benzyl ether C-O-C (~1100 cm⁻¹).

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z 236.3 (calculated for C₁₂H₁₆O₃) .

Advanced Validation :

- Chiral HPLC : Compare retention times with enantiomeric standards to confirm stereopurity .

- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis .

Q. How can researchers ensure enantiomeric purity during the synthesis of this compound, and what analytical methods validate stereochemical integrity?

Advanced

Enantiomeric purity is critical for biological activity studies. Methods include:

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during esterification .

- Chiral Chromatography : Employ columns like Chiralpak® IA with hexane/isopropanol gradients (85:15) to separate (S) and (R) enantiomers .

- Polarimetry : Measure optical rotation ([α]²⁵D ≈ +15° to +20° for (S)-enantiomer) .

Validation :

- Circular Dichroism (CD) : Compare CD spectra with known (S)-configured esters .

- Enzymatic Resolution : Hydrolyze racemic mixtures using lipases selective for (R)-enantiomers .

Q. What are the common side reactions or impurities encountered during the synthesis of this compound, and how can they be mitigated?

Advanced

- Benzyl Group Cleavage : Over-hydrolysis under acidic conditions may remove the benzyloxy group. Mitigation: Use mild acids (e.g., diluted HBr) and monitor reaction time .

- Racemization : Elevated temperatures during esterification can cause enantiomer interconversion. Mitigation: Conduct reactions below 40°C and use non-polar solvents .

- Ester Hydrolysis : Water contamination may hydrolyze the ethyl ester. Mitigation: Use molecular sieves or anhydrous conditions .

Analytical Mitigation :

- HPLC-MS : Detect hydrolyzed byproducts (e.g., free propionic acid) and optimize purification steps .

Q. What strategies are recommended for the selective deprotection of the benzyloxy group in this compound without affecting the ester functionality?

Advanced

- Catalytic Hydrogenation : Use Pd/C (10% w/w) under H₂ (1 atm) in ethanol to cleave the benzyl group while preserving the ester .

- Acidolysis : Treat with HBr (33% in acetic acid) at 0°C for 30 minutes to avoid ester hydrolysis .

- Photocatalytic Methods : UV light with TiO₂ catalysts selectively oxidizes benzyl ethers .

Validation :

Properties

IUPAC Name |

ethyl (2S)-2-phenylmethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-14-12(13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECFQHZUGDYXTN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434887 | |

| Record name | Ethyl (2S)-2-(benzyloxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54783-72-1 | |

| Record name | Ethyl (2S)-2-(benzyloxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.